

Technical Guide on the Spectroscopic Data of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Borono-2-methylbenzoic acid

Cat. No.: B574287

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Disclaimer: The request specified spectroscopic data for **4-Borono-2-methylbenzoic acid**. While this compound is commercially available, comprehensive public spectroscopic data (NMR, IR, MS) could not be located in the conducted searches. This guide provides a detailed analysis of the closely related and more extensively documented compound, 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2), assuming a possible typographical error in the original query.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-2-methylbenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry of 4-Bromo-2-methylbenzoic acid provides critical information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

The primary mass spectrometry data, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is summarized below.

Parameter	Value	Source
Library	Main Library	NIST[1]
Total Peaks	125	NIST[1]
m/z Top Peak	89	NIST[1]
m/z 2nd Highest	63	NIST[1]
m/z 3rd Highest	196	NIST[1]

Table 1: Key Mass Spectrometry Peaks for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of 4-Bromo-2-methylbenzoic acid is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion (M^+) and causing fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-Bromo-2-methylbenzoic acid by measuring the absorption of infrared radiation.

Data Presentation

While specific peak values are not detailed in the search results, the expected characteristic absorption bands for the functional groups in 4-Bromo-2-methylbenzoic acid are presented below.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
O-H (Carboxylic Acid)	3300 - 2500 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Methyl)	2980 - 2870	Stretching
C=O (Carboxylic Acid)	1710 - 1680	Stretching
C=C (Aromatic Ring)	1600 - 1450	Stretching
C-O (Carboxylic Acid)	1320 - 1210	Stretching
C-Br	680 - 515	Stretching

Table 2: Expected Infrared Absorption Bands for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra for this compound have been recorded using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR spectrometer.^[1]

- KBr Pellet Method:

- A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar.
- The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
- ATR Method:
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
 - Pressure is applied to ensure good contact between the sample and the crystal.
 - The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample at the points of reflection.
 - The resulting attenuated IR beam is directed to the detector to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Specific, verified ^1H and ^{13}C NMR data for 4-Bromo-2-methylbenzoic acid were not available in the search results. The following tables outline the expected signals based on the molecular structure.

Data Presentation: ^1H NMR

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	~11-13	Singlet (broad)	1H
Aromatic CH	~7.5 - 8.0	Multiplet	3H
-CH ₃	~2.4 - 2.6	Singlet	3H

Table 3: Predicted ^1H NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Data Presentation: ^{13}C NMR

Carbon Environment	Expected Chemical Shift (δ , ppm)
-COOH	~170 - 175
Aromatic C-Br	~120 - 125
Aromatic C-H	~128 - 135
Aromatic C-COOH	~130 - 135
Aromatic C-CH ₃	~138 - 142
-CH ₃	~20 - 25

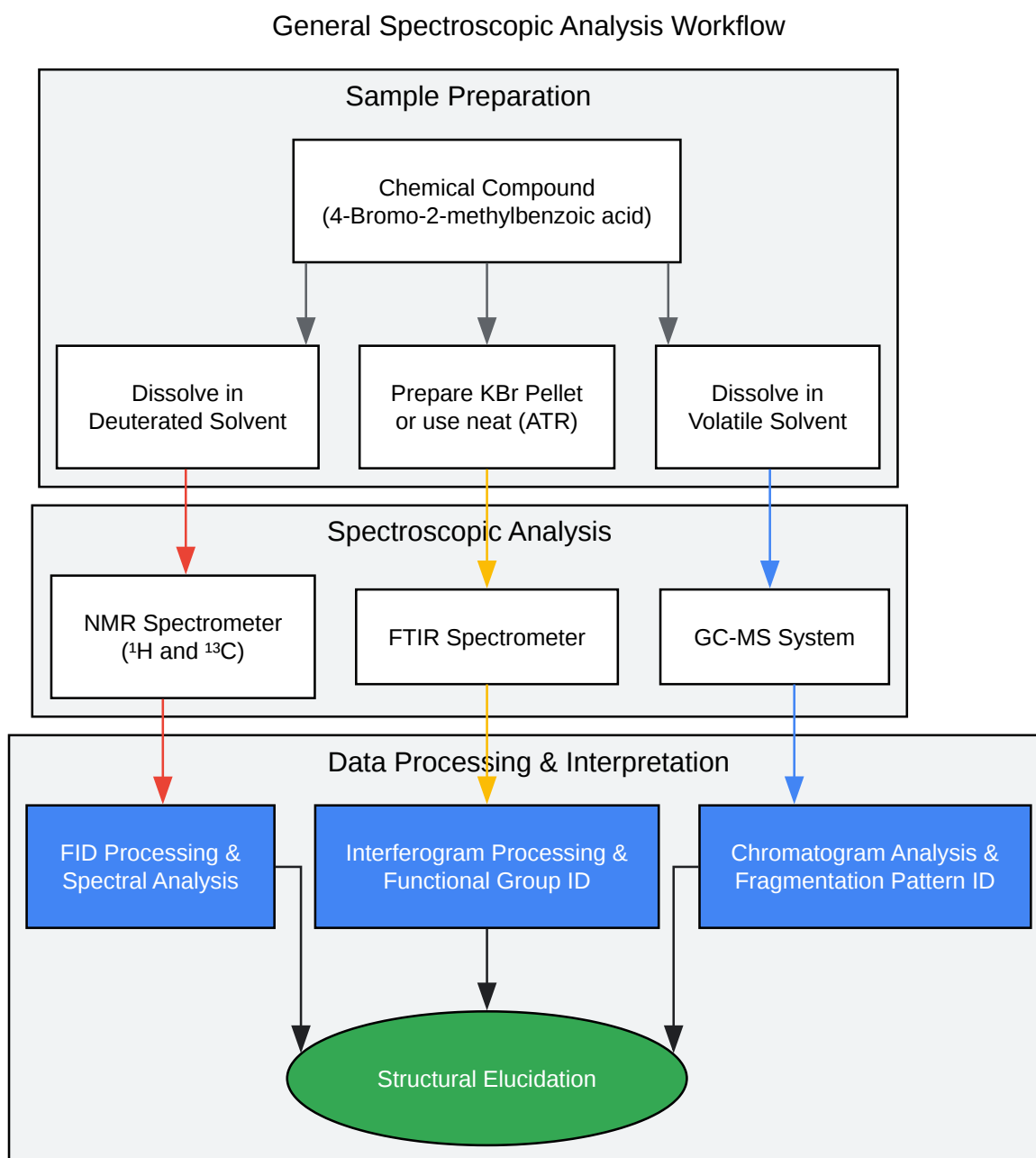
Table 4: Predicted ^{13}C NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of 4-Bromo-2-methylbenzoic acid is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromo-2-methylbenzoic acid.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of 4-Bromo-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b574287#spectroscopic-data-for-4-bromo-2-methylbenzoic-acid-nmr-ir-ms]

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